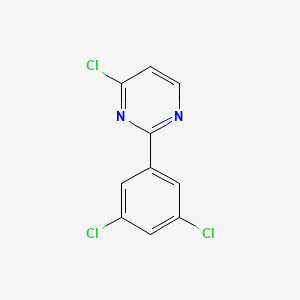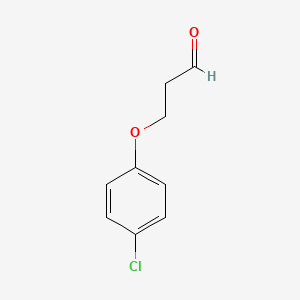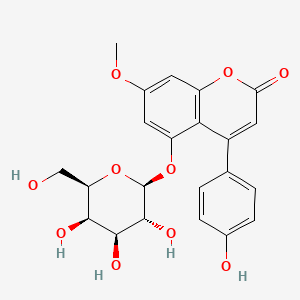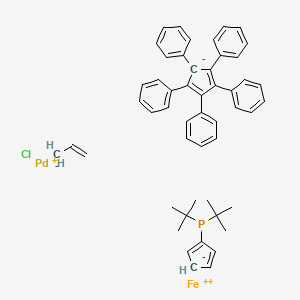
Chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(QPhos)Pd(allyl)Cl can be synthesized by reacting [(allyl)PdCl]2 with the QPhos ligand. The reaction typically involves mixing the palladium precursor with the ligand in an appropriate solvent under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for (QPhos)Pd(allyl)Cl are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(QPhos)Pd(allyl)Cl is involved in various types of reactions, including:
Oxidation: It can participate in oxidative addition reactions.
Reduction: It can undergo reductive elimination.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidative Addition: Typically involves aryl halides and a base.
Reductive Elimination: Often occurs under mild conditions.
Substitution: Commonly uses aryl boronic acids, alkyl halides, and bases like NaOt-Bu or K3PO4.
Major Products
The major products formed from these reactions include diarylamines, aryl ethers, and arylacetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(QPhos)Pd(allyl)Cl has a wide range of applications in scientific research:
Wirkmechanismus
(QPhos)Pd(allyl)Cl exerts its effects through the formation of an active palladium species that facilitates various coupling reactions. The QPhos ligand stabilizes the palladium center, enhancing its reactivity and selectivity. The molecular targets include aryl halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (XantPhos)Pd(allyl)Cl
- (PCy3)Pd(allyl)Cl
- (SPhos)Pd(allyl)Cl
- (BrettPhos)Pd(allyl)Cl
Uniqueness
(QPhos)Pd(allyl)Cl is unique due to its highly electron-rich and sterically hindered QPhos ligand, which provides exceptional stability and reactivity in various coupling reactions. This makes it superior in terms of efficiency and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C51H52ClFePPd |
|---|---|
Molekulargewicht |
893.6 g/mol |
IUPAC-Name |
chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.C3H5.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-2;;;/h1-25H;7-10H,1-6H3;3H,1-2H2;1H;;/q3*-1;;2*+2/p-1 |
InChI-Schlüssel |
SURRVSCVVZPMFV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH2-]C=C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


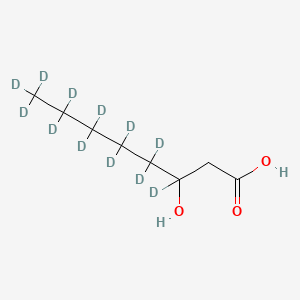
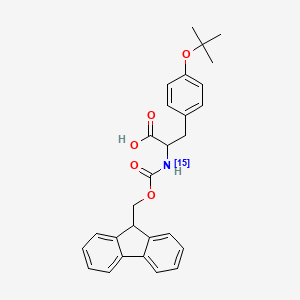
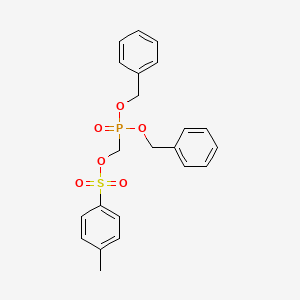
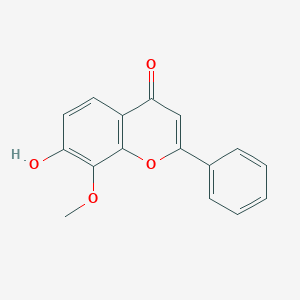
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)
